4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide
CAS No.:
Cat. No.: VC10113115
Molecular Formula: C17H12BrFN2OS
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide -](/images/structure/VC10113115.png)
Specification
Molecular Formula | C17H12BrFN2OS |
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Molecular Weight | 391.3 g/mol |
IUPAC Name | 4-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C17H12BrFN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22) |
Standard InChI Key | SCYCALPIYQMJES-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F |
Canonical SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide comprises a benzamide core substituted with a bromine atom at the para position, linked via an amide bond to a 5-(4-fluorobenzyl)-substituted thiazole ring. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur atoms, is further functionalized with a 4-fluorobenzyl group at the 5-position. This combination of electron-withdrawing (bromo, fluoro) and aromatic groups confers unique electronic and steric properties to the molecule .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₁₃BrFN₃OS |
Molecular Weight | 412.27 g/mol |
IUPAC Name | 4-Bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide |
CAS Registry Number | Not formally assigned |
Synthetic Methodologies
Core Synthesis Strategies
The synthesis of benzamide-thiazole hybrids typically follows multi-step protocols involving cyclization, coupling, and functionalization reactions. A representative pathway involves:
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Thiazole Ring Formation: Cyclocondensation of α-bromoketones with thioureas or thioamides, as demonstrated in the synthesis of analogous N-(4-(4-bromophenyl)thiazol-2-yl) derivatives . For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized via iodine-catalyzed cyclization of p-bromoacetophenone and thiourea .
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Amide Bond Formation: Coupling of the thiazole-2-amine intermediate with 4-bromobenzoyl chloride under Schotten-Baumann conditions . This step often employs chloroacetyl chloride as an activating agent, followed by nucleophilic substitution with aromatic amines .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Thiazole cyclization | p-Bromoacetophenone, thiourea, I₂, reflux | 65–70% |
2 | Amide coupling | 4-Bromobenzoyl chloride, Et₃N, DCM, 0°C → RT | 80–85% |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic aryl groups and polar amide/thiazole functionalities. Predictions based on analogs suggest:
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Lipophilicity: Calculated logP ≈ 3.2 (indicative of moderate membrane permeability) .
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Aqueous Solubility: <10 μg/mL in neutral pH, improving slightly under acidic conditions due to protonation of the thiazole nitrogen .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ν(C=O) ≈ 1670 cm⁻¹ (amide I), ν(N–H) ≈ 3300 cm⁻¹ (amide II), and ν(C–Br) ≈ 650 cm⁻¹ .
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¹H NMR: Aromatic protons resonate at δ 7.3–7.8 ppm (benzamide and fluorobenzyl groups), with thiazole C–H at δ 6.9–7.1 ppm .
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, demonstrated IC₅₀ values of 1.2–4.8 μM against MCF7 breast cancer cells . Molecular docking studies suggest inhibition of tubulin polymerization or kinase signaling pathways as potential mechanisms .
Table 3: Comparative Biological Data for Analogous Compounds
Compound Class | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Citation |
---|---|---|---|
N-(4-(4-Bromophenyl)thiazol-2-yl) | MCF7 (breast cancer) | 1.2–4.8 μM | |
4-Aryl-N-(pyrazol-3-yl)benzamides | NDM-1 Klebsiella pneumoniae | 2–8 μg/mL |
Molecular Docking and Structure-Activity Relationships
Target Engagement
Docking simulations of similar benzamide-thiazoles into the active site of E. coli DNA gyrase (PDB: 1KZN) reveal:
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Halogen Bonding: Bromine forms a 3.1 Å interaction with Val167, stabilizing the inhibitor-enzyme complex .
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Hydrophobic Contacts: The 4-fluorobenzyl group occupies a hydrophobic pocket near Leu83, enhancing binding affinity .
SAR Insights
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Electron-Withdrawing Groups: Bromine and fluorine improve antibacterial potency by 4–6-fold compared to non-halogenated analogs .
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Thiazole Substitution: 5-Benzyl groups enhance metabolic stability, reducing CYP450-mediated oxidation .
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: Moderate oral bioavailability (∼40%) predicted due to balanced logP/logD values .
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Metabolism: Primary oxidative pathways involve hepatic CYP3A4, yielding des-bromo and hydroxylated metabolites .
Toxicity Risks
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Cytotoxicity: Selectivity indices (SI) for cancer cells vs. normal fibroblasts range from 8–15, indicating acceptable therapeutic windows .
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Genotoxicity: Ames tests for analogs show no mutagenicity up to 100 μM .
Applications and Future Directions
Therapeutic Development
The compound’s dual antibacterial and anticancer properties position it as a candidate for:
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Combination Therapies: Pairing with β-lactam antibiotics to combat NDM-1 resistance .
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Targeted Oncology: Conjugation with antibody-drug conjugates (ADCs) for selective tumor delivery .
Synthetic Challenges
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